3-((2E)-3-phenylprop-2-enyl)-8-(4-chlorophenyl)-1-methyl-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione
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Description
3-((2E)-3-phenylprop-2-enyl)-8-(4-chlorophenyl)-1-methyl-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C23H20ClN5O2 and its molecular weight is 433.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
This compound is part of a broader class of chemicals involving substituted pyridines and purines containing 2,4-thiazolidinedione, which have been studied for their biological activities. In particular, these compounds have been evaluated for their effects on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activities in vivo. Such studies contribute to the development of potential therapeutic agents targeting metabolic disorders (Kim et al., 2004).
Anticancer and Antiproliferative Activity
Research into hydantoin and purine derivatives, including structures similar to "3-((2E)-3-phenylprop-2-enyl)-8-(4-chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione," has identified compounds with significant anticancer activity. These compounds have been synthesized and biologically evaluated for their anticancer activity on selected cancer cell lines, showcasing the role of heterocyclic compounds in the development of new anticancer drugs (Zagórska et al., 2021).
Inhibition of Enzymes and Receptors
Certain derivatives have been investigated for their ability to inhibit human heart chymase, an enzyme involved in cardiovascular diseases. These studies have highlighted the importance of the molecular structure in the inhibitory activity, providing insights into the design of new drugs targeting cardiovascular conditions (Niwata et al., 1997).
Computational Studies on Drug Impurities
Computational modeling and spectrophotometric techniques have been applied to study the molecular geometry and electronic structure of related compounds. Such research is crucial for understanding the structure-activity relationships and the impact of impurities on drug efficacy and safety (Kumar & Bhaskar, 2019).
Corrosion Inhibition
Studies have also explored the application of thiazolidinedione derivatives in corrosion inhibition. These compounds have shown effectiveness in protecting mild steel against corrosion in acidic environments, demonstrating the potential for industrial applications in materials protection (Yadav et al., 2015).
Properties
IUPAC Name |
6-(4-chlorophenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2/c1-26-20-19(21(30)29(23(26)31)13-5-8-16-6-3-2-4-7-16)28-15-14-27(22(28)25-20)18-11-9-17(24)10-12-18/h2-12H,13-15H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWSNCRQAORMOU-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C/C=C/C3=CC=CC=C3)N4CCN(C4=N2)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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